molecular formula C23H13BrN2O4 B5953936 2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5953936
M. Wt: 461.3 g/mol
InChI Key: WMWIYMMKZRJQEV-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and benzoxazin derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the bromo and methyl groups.

    Cyclization reactions: to form the isoindole core.

    Oxidation reactions: to introduce the oxo group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization and chromatography.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate.

    Reducing agents: such as lithium aluminum hydride.

    Nucleophiles: for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and benzoxazin compounds. Examples are:

    2-(4-BROMO-2-METHYLPHENYL)-ISOINDOLE-1,3-DIONE: .

    5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-ISOINDOLE-1,3-DIONE: .

Uniqueness

The uniqueness of 2-(4-BROMO-2-METHYLPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrN2O4/c1-12-10-14(24)7-9-19(12)26-21(27)15-8-6-13(11-17(15)22(26)28)20-25-18-5-3-2-4-16(18)23(29)30-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWIYMMKZRJQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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